LogP Comparison: N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine vs. Des-methyl Analog
The target compound exhibits a measurably different lipophilicity compared to its des-methyl analog, 2-[2-(Dimethylamino)ethoxy]benzylamine (CAS 91215-97-3). This difference in LogP is a key determinant of a molecule's partition between aqueous and organic phases, affecting solubility, membrane permeability, and biological assay outcomes .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.73730 |
| Comparator Or Baseline | 2-[2-(Dimethylamino)ethoxy]benzylamine: 1.78600 |
| Quantified Difference | -0.0487 (approx. 2.7% less lipophilic) |
| Conditions | Calculated values based on molecular structure (XLogP3 or similar method) |
Why This Matters
A lower LogP value suggests slightly higher aqueous solubility, which can be a crucial factor when selecting a fragment for biochemical assays or when optimizing lead compounds for favorable ADME properties.
